molecular formula C9H10N4O2S B15079417 6-(1,3-Benzodioxol-5-yl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazin-3-yl hydrosulfide

6-(1,3-Benzodioxol-5-yl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazin-3-yl hydrosulfide

Cat. No.: B15079417
M. Wt: 238.27 g/mol
InChI Key: VPZYBECCQFSSTE-UHFFFAOYSA-N
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Description

6-(1,3-Benzodioxol-5-yl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazin-3-yl hydrosulfide: is a complex organic compound featuring a benzodioxole moiety fused with a tetrahydro-tetraazinyl group and a hydrosulfide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1,3-Benzodioxol-5-yl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazin-3-yl hydrosulfide typically involves multi-step reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the benzodioxole moiety. The reaction conditions often include the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a base like cesium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrosulfide group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzodioxole moiety, potentially leading to the formation of dihydrobenzodioxole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzodioxole derivatives.

    Substitution: Various substituted tetrahydro-tetraazinyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic materials and catalysts.

Biology: In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors and bioactive agents.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, the compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(1,3-Benzodioxol-5-yl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazin-3-yl hydrosulfide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 6-(1,3-Benzodioxol-5-yl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazin-3-yl hydrosulfide lies in its combination of the benzodioxole moiety with the tetrahydro-tetraazinyl group and hydrosulfide functionality. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H10N4O2S

Molecular Weight

238.27 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-1,2,4,5-tetrazinane-3-thione

InChI

InChI=1S/C9H10N4O2S/c16-9-12-10-8(11-13-9)5-1-2-6-7(3-5)15-4-14-6/h1-3,8,10-11H,4H2,(H2,12,13,16)

InChI Key

VPZYBECCQFSSTE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3NNC(=S)NN3

Origin of Product

United States

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